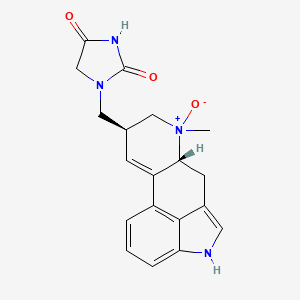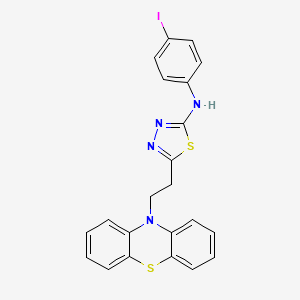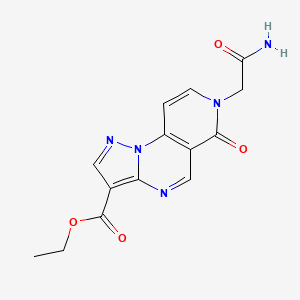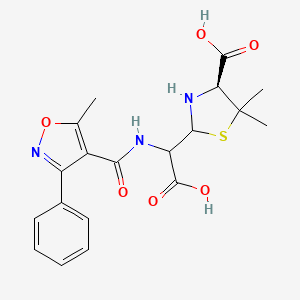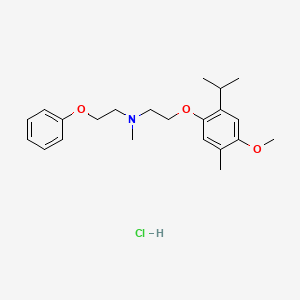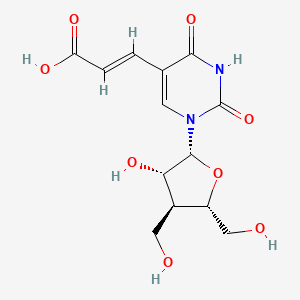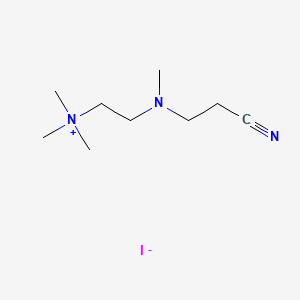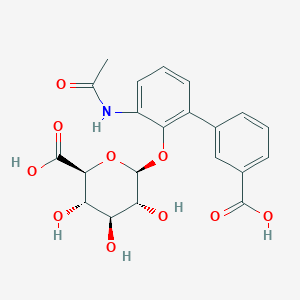
Eltrombopag metabolite M3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eltrombopag metabolite M3 is a significant metabolite of eltrombopag, a small-molecule thrombopoietin receptor agonist. Eltrombopag is primarily used to treat thrombocytopenia, a condition characterized by low platelet counts. Metabolite M3 is formed through the metabolic processes in the body and plays a crucial role in the pharmacokinetics and pharmacodynamics of eltrombopag .
Métodos De Preparación
The preparation of eltrombopag and its metabolites involves several synthetic routes and reaction conditions. Eltrombopag is synthesized through a series of chemical reactions, including the formation of biphenyl carboxylic acid derivatives and their subsequent functionalization. The industrial production of eltrombopag involves the use of various reagents and catalysts to ensure high yield and purity .
Análisis De Reacciones Químicas
Eltrombopag metabolite M3 undergoes several types of chemical reactions, including oxidation, reduction, and conjugation. Common reagents used in these reactions include cytochrome P450 enzymes, glucuronic acid, and glutathione. The major products formed from these reactions are various conjugates, such as glucuronides and glutathione-related conjugates .
Aplicaciones Científicas De Investigación
Eltrombopag metabolite M3 has several scientific research applications. In chemistry, it is studied for its role in the metabolic pathways of eltrombopag. In biology and medicine, it is investigated for its effects on platelet production and its potential therapeutic uses in treating thrombocytopenia and other related conditions. Additionally, eltrombopag and its metabolites are explored for their potential use in treating conditions like aplastic anemia and hepatitis C .
Mecanismo De Acción
The mechanism of action of eltrombopag metabolite M3 involves its interaction with the thrombopoietin receptor. Eltrombopag stimulates the phosphorylation of STAT and JAK proteins, leading to increased platelet production. Unlike other thrombopoietin receptor agonists, eltrombopag does not activate the AKT pathway, which makes its mechanism of action unique .
Comparación Con Compuestos Similares
Eltrombopag metabolite M3 can be compared with other thrombopoietin receptor agonists, such as romiplostim and avatrombopag. While all these compounds aim to increase platelet production, eltrombopag’s unique mechanism of action and its ability to interact with the transmembrane domain of the thrombopoietin receptor set it apart. Additionally, eltrombopag’s metabolites, including M3, contribute to its overall efficacy and safety profile .
Propiedades
Número CAS |
1395101-33-3 |
|---|---|
Fórmula molecular |
C21H21NO10 |
Peso molecular |
447.4 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[2-acetamido-6-(3-carboxyphenyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H21NO10/c1-9(23)22-13-7-3-6-12(10-4-2-5-11(8-10)19(27)28)17(13)31-21-16(26)14(24)15(25)18(32-21)20(29)30/h2-8,14-16,18,21,24-26H,1H3,(H,22,23)(H,27,28)(H,29,30)/t14-,15-,16+,18-,21+/m0/s1 |
Clave InChI |
WSNCGMGDGZPBBR-DQSYDGHTSA-N |
SMILES isomérico |
CC(=O)NC1=CC=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CC(=CC=C3)C(=O)O |
SMILES canónico |
CC(=O)NC1=CC=CC(=C1OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC(=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


